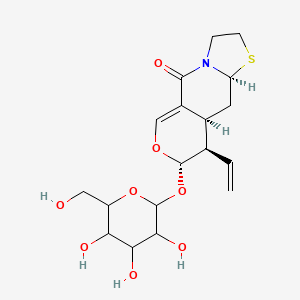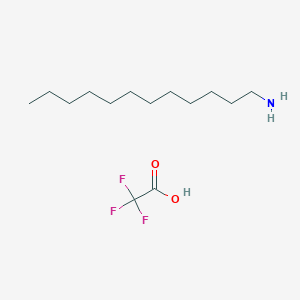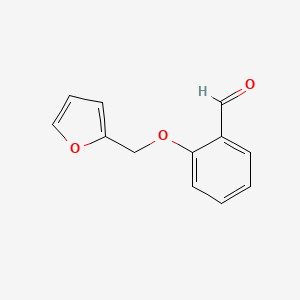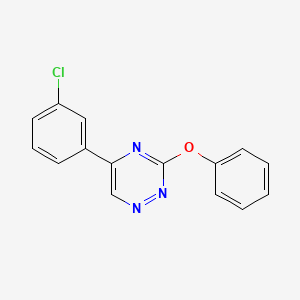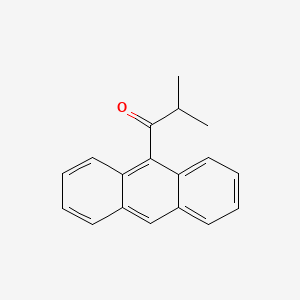
1-(Anthracen-9-YL)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C17H14O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the 9th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
1-(Anthracen-9-YL)-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
9-Acetylanthracene: Similar in structure but with an acetyl group instead of the isobutyryl group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group at the 9th position, used in OLEDs and other optoelectronic applications.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and applications in triplet-triplet annihilation photon upconversion systems.
Uniqueness
1-(Anthracen-9-YL)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity
Properties
CAS No. |
73633-41-7 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-2-methylpropan-1-one |
InChI |
InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
QBFSEDQTTFTBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



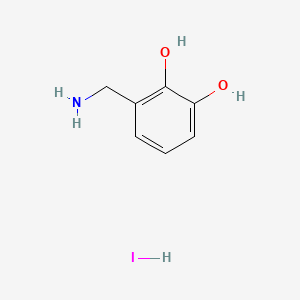


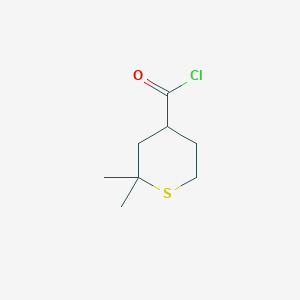
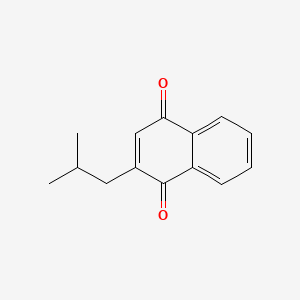
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)


